molecular formula C22H21N3O5S B11529596 1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (2E)-3-(4-nitrophenyl)prop-2-enoate

1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (2E)-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B11529596
M. Wt: 439.5 g/mol
InChI Key: XCSXWRSUXAHIPO-FMIVXFBMSA-N
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Description

1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (2E)-3-(4-nitrophenyl)prop-2-enoate is a complex organic compound that features a benzothiophene core, a cyano group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (2E)-3-(4-nitrophenyl)prop-2-enoate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions.

    Coupling with the nitrophenyl group: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the final ester: This involves esterification reactions under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (2E)-3-(4-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The cyano group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (2E)-3-(4-nitrophenyl)prop-2-enoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.

    Materials Science: Possible applications in the development of organic semiconductors or photovoltaic materials.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (2E)-3-(4-nitrophenyl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

  • 1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate
  • 1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (2E)-3-(4-chlorophenyl)prop-2-enoate

Uniqueness: The presence of the nitrophenyl group in 1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (2E)-3-(4-nitrophenyl)prop-2-enoate imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C22H21N3O5S

Molecular Weight

439.5 g/mol

IUPAC Name

[1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl] (E)-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C22H21N3O5S/c1-2-18(30-20(26)12-9-14-7-10-15(11-8-14)25(28)29)21(27)24-22-17(13-23)16-5-3-4-6-19(16)31-22/h7-12,18H,2-6H2,1H3,(H,24,27)/b12-9+

InChI Key

XCSXWRSUXAHIPO-FMIVXFBMSA-N

Isomeric SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)OC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)OC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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